![molecular formula C7H6BrN3O2S B13575801 3-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine](/img/structure/B13575801.png)
3-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine: is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by the presence of a bromine atom at the 3rd position and a methanesulfonyl group at the 6th position of the pyrazolo[1,5-a]pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: The initial step involves the formation of the pyrazolo[1,5-a]pyrimidine core through a cyclization reaction. This can be achieved by reacting appropriate precursors such as 3-aminopyrazole with a suitable aldehyde or ketone under acidic or basic conditions.
Bromination: The bromination of the pyrazolo[1,5-a]pyrimidine core is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane or acetonitrile.
Methanesulfonylation: The final step involves the introduction of the methanesulfonyl group. This can be achieved by reacting the brominated pyrazolo[1,5-a]pyrimidine with methanesulfonyl chloride in the presence of a base like triethylamine or pyridine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification techniques to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3rd position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form C-C bonds.
Oxidation and Reduction: The methanesulfonyl group can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted pyrazolo[1,5-a]pyrimidines depending on the nucleophile used.
Cross-Coupling Products: Arylated or heteroarylated pyrazolo[1,5-a]pyrimidines.
Oxidation/Reduction Products: Modified pyrazolo[1,5-a]pyrimidines with altered functional groups.
Applications De Recherche Scientifique
3-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of enzymes such as monoamine oxidase B, which is a target in neurodegenerative disorders.
Material Science: The compound’s photophysical properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Research: It is used in the study of enzyme inhibition and as a potential anticancer agent due to its ability to interact with various biological targets.
Chemical Synthesis: The compound is employed in the synthesis of more complex molecules through cross-coupling reactions and other transformations.
Mécanisme D'action
The mechanism of action of 3-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-6-methoxypyrazolo[1,5-a]pyrimidine: Similar structure but with a methoxy group instead of a methanesulfonyl group.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Contains nitro groups and amino groups, differing significantly in functional groups.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7-one: Another nitro-substituted derivative with different functional groups.
Propriétés
Formule moléculaire |
C7H6BrN3O2S |
|---|---|
Poids moléculaire |
276.11 g/mol |
Nom IUPAC |
3-bromo-6-methylsulfonylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H6BrN3O2S/c1-14(12,13)5-2-9-7-6(8)3-10-11(7)4-5/h2-4H,1H3 |
Clé InChI |
ZYQRWPIDXVUGEA-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CN2C(=C(C=N2)Br)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


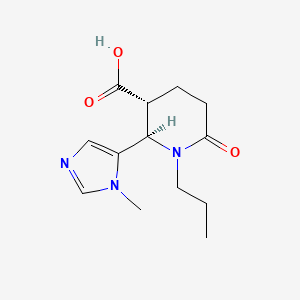
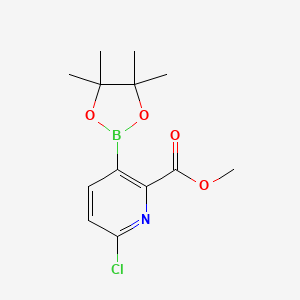
![3-[(4-Carbamothioylpyrimidin-2-yl)amino]benzamide](/img/structure/B13575720.png)
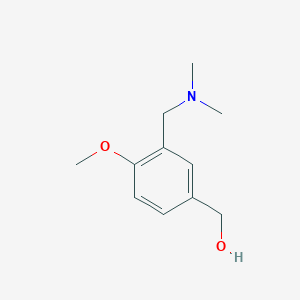
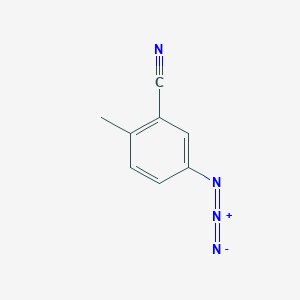
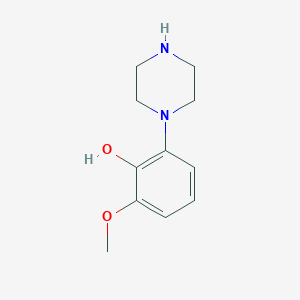
![3-cyclopropyl-4-methyl-5-{thieno[2,3-d]pyrimidin-4-ylsulfanyl}-4H-1,2,4-triazole](/img/structure/B13575724.png)

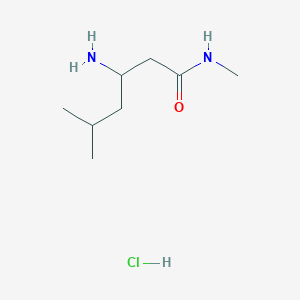



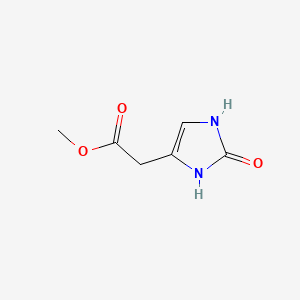
![[4-(2,2-Difluoroethyl)piperidin-4-yl]methanolhydrochloride](/img/structure/B13575779.png)
